molecular formula C21H25ClN2O2S B11503297 4-tert-butyl-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

4-tert-butyl-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

Cat. No.: B11503297
M. Wt: 405.0 g/mol
InChI Key: KFNRBTGWSHGRHO-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative with a complex structure. Let’s break it down:

  • The benzenesulfonamide part consists of a benzene ring attached to a sulfonamide group (SO₂NH₂).
  • The N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl] portion contains an indole ring (a fused benzene and pyrrole ring system) linked to an ethyl group via an amine nitrogen.

Preparation Methods

Synthetic Routes::

    Nitrophenylacetic Acid Derivative:

    Thiazole Synthesis:

Industrial Production:: The industrial-scale synthesis may involve variations of the above methods, optimized for efficiency and yield.

Chemical Reactions Analysis

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Chlorination of the indole ring.

    Sulfonation: Introduction of the sulfonamide group.

    Common Reagents: Sodium borohydride (NaBH₄), thionyl chloride (SOCl₂), and sulfuric acid (H₂SO₄).

    Major Products: The final compound itself and intermediates during the synthetic steps.

Scientific Research Applications

Mechanism of Action

    Targets: Specific molecular targets remain to be fully elucidated.

    Pathways: Likely involves interference with cellular processes due to its unique structure.

Comparison with Similar Compounds

    Uniqueness: Its combination of sulfonamide, indole, and thiazole moieties sets it apart.

    Similar Compounds: Explore related sulfonamides, indole derivatives, and thiazoles.

Properties

Molecular Formula

C21H25ClN2O2S

Molecular Weight

405.0 g/mol

IUPAC Name

4-tert-butyl-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C21H25ClN2O2S/c1-14-17(18-6-5-7-19(22)20(18)24-14)12-13-23-27(25,26)16-10-8-15(9-11-16)21(2,3)4/h5-11,23-24H,12-13H2,1-4H3

InChI Key

KFNRBTGWSHGRHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)Cl)CCNS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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